![molecular formula C14H11FN4S B2479567 7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338394-81-3](/img/structure/B2479567.png)
7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of triazolopyrimidines . Triazolopyrimidines are a type of fused-ring heterocyclic compounds that contain a triazole ring fused with a pyrimidine ring. They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a triazolopyrimidine core, a fluorostyryl group at the 7-position, and a methylsulfanyl group at the 2-position .Scientific Research Applications
Molecular Structure and Crystal Environments
- The molecular structure of a closely related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, was analyzed in different crystal environments. This compound shows potential for biological activity in coordination compounds. Its structural arrangement and hydrogen-bonding interactions contribute to a unique supramolecular architecture (Canfora et al., 2010).
Synthesis and Potential Biological Activity
- Efficient one-step procedures for synthesizing 7-aryl-5-methyl and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines have been developed. These compounds, based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, have shown promise in inhibiting influenza virus RNA polymerase, indicating potential biological activities (Massari et al., 2017).
Synthetic and Medicinal Perspectives
- The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold has a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular effects. This scaffold is found in several clinical trials and marketed drugs, showing its significance in medicinal chemistry. The review provides insights into the synthetic strategies and pharmacological applications of these compounds (Merugu et al., 2022).
Antimicrobial Applications
- Fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives have been synthesized and screened for antimicrobial activity. One compound in particular showed potent inhibitory effects against Mycobacterium tuberculosis, demonstrating the potential of these compounds as antimycobacterial agents (Abdel-Rahman et al., 2009).
Antibacterial Activity
- A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and evaluated for antibacterial activity against various microbial strains. The results showed significant antibacterial activity, highlighting the therapeutic potential of these compounds (Lahmidi et al., 2019).
Biological Activities Overview
- The [1,2,4]triazolo[1,5-a]pyrimidines are known for diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This review thoroughly discusses the applications of these compounds in agriculture and medicinal chemistry, emphasizing their significance (Pinheiro et al., 2020).
Antiviral and Antitumor Activities
- [1,2,4]triazolo[1,5-a]pyrimidine derivatives are documented for antiparasitic, antimicrobial, anticancer, and antiviral activities. The review article focused on synthetic approaches for creating these compounds, highlighting their applications in treating various diseases (Fizer & Slivka, 2016).
Synthesis and Evaluation of Antimicrobial Activity
- Novel 6-fluoroaryl-[1,2,4]triazolo[1,5-a]pyrimidines were synthesized using microwave-assisted techniques. These compounds were evaluated for their antibacterial activity against Mycobacterium tuberculosis and other gram-negative bacteria, showcasing their potential as antimicrobial agents (Verbitskiy et al., 2016).
Mechanism of Action
The mechanism of action of “7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine” is not available in the literature I have access to. The mechanism of action would depend on the specific biological activity of the compound, which could vary widely among different triazolopyrimidines .
Future Directions
The future directions for research on “7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine” would likely involve further exploration of its potential biological activities and the development of synthesis methods for this specific compound. Triazolopyrimidines are a promising class of compounds for the development of new pharmaceuticals , so there is potential for future research in this area.
properties
IUPAC Name |
7-[(Z)-2-(4-fluorophenyl)ethenyl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4S/c1-20-14-17-13-16-9-8-12(19(13)18-14)7-4-10-2-5-11(15)6-3-10/h2-9H,1H3/b7-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZOIDPDRNBHIH-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN2C(=CC=NC2=N1)/C=C\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2479486.png)
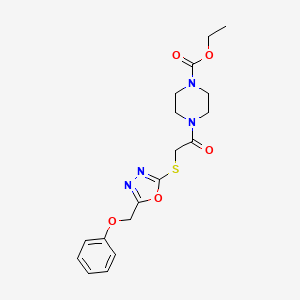
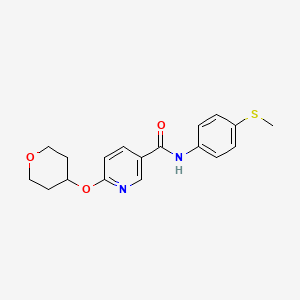
![[6-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2479491.png)
![5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B2479492.png)
![ethyl N-[(2,4-difluorophenyl)carbamothioyl]carbamate](/img/structure/B2479493.png)
![3-(3-Fluorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2479494.png)
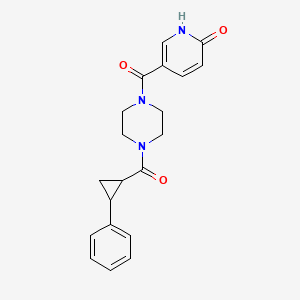
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2479499.png)
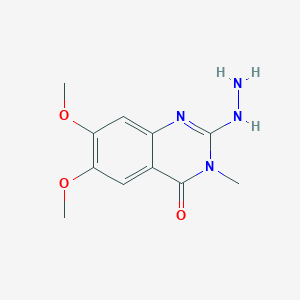
![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2479501.png)
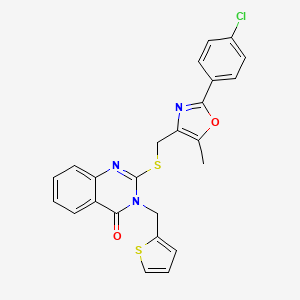

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2479506.png)